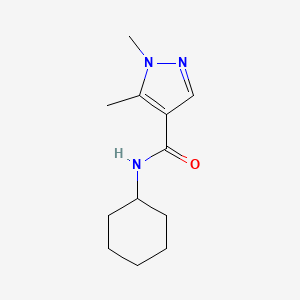![molecular formula C7H10ClN3O B7459464 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA is a member of the pyrazolylacetamide family, which has been shown to exhibit various pharmacological activities.
Scientific Research Applications
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to possess anticonvulsant and anxiolytic activities, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the central nervous system. This compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity. This action may contribute to the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological pathways in animal models. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.
Advantages and Limitations for Lab Experiments
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity in animal models, making it a safe candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. Furthermore, the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.
Synthesis Methods
The synthesis of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11-5-6(4-10-11)3-9-7(12)2-8/h4-5H,2-3H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGNVPEPXCYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)


![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)

